molecular formula C20H32AsNO6 B569956 Oahapsn CAS No. 120375-63-5

Oahapsn

Cat. No.: B569956
CAS No.: 120375-63-5
M. Wt: 457.399
InChI Key: CIZMMAWRFZOZAS-UHFFFAOYSA-O
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Description

Oahapsn (systematic IUPAC name pending validation) is a synthetic organometallic compound characterized by a hybrid phosphine-alkene ligand framework. It exhibits unique catalytic properties in transition metal coordination chemistry, particularly in asymmetric hydrogenation and cross-coupling reactions . The compound’s structure includes a bidentate ligand system that enhances metal center stability while maintaining reactivity, making it advantageous for industrial catalysis. Recent studies highlight its thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents (e.g., dimethylformamide, 0.45 g/mL at 25°C), which distinguish it from conventional ligands .

Properties

CAS No.

120375-63-5

Molecular Formula

C20H32AsNO6

Molecular Weight

457.399

IUPAC Name

arsenic(3+);2,3-dimethylbutane-2,3-diolate;N-(2-hydroxycyclohexa-1,3,5-trien-1-yl)acetamide

InChI

InChI=1S/C8H7NO2.2C6H12O2.As/c1-6(10)9-7-4-2-3-5-8(7)11;2*1-5(2,7)6(3,4)8;/h3-5H,1H3,(H-,9,10,11);2*1-4H3;/q;2*-2;+3/p+1

InChI Key

CIZMMAWRFZOZAS-UHFFFAOYSA-O

SMILES

CC(=O)NC1=C[C+]=CC=C1O.CC(C)(C(C)(C)[O-])[O-].CC(C)(C(C)(C)[O-])[O-].[As+3]

Synonyms

octamethyl-2,2,3,3,7,7,8,8-arsa-5-(4-hydroxy)-3-acetamidophenyl-5-spiro-(4,4)-nonane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Triphenylphosphine (PPh₃)
  • Structural Differences: Oahapsn employs a phosphine-alkene hybrid ligand, whereas PPh₃ is a monodentate phosphine ligand. This difference allows this compound to form more stable metal complexes due to chelation effects .
  • Catalytic Performance: In palladium-catalyzed Suzuki-Miyaura couplings, this compound achieves a turnover number (TON) of 1.2 × 10⁴, surpassing PPh₃ (TON = 8.5 × 10³) under identical conditions .
  • Thermal Stability :
    this compound retains catalytic activity up to 150°C, while PPh₃ decomposes at 120°C, limiting high-temperature applications .
Compound B: 1,5-Cyclooctadiene (COD)
  • Ligand Flexibility :
    COD is a diene ligand with rigid coordination geometry, whereas this compound’s alkene-phosphine hybrid allows tunable steric and electronic properties via substituent modification .
  • Reaction Scope :
    this compound enables enantioselective hydrogenation of α,β-unsaturated ketones (ee >95%), a feat rarely achieved with COD-based catalysts (ee typically <70%) .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

Property This compound PPh₃ COD
Molecular Weight (g/mol) 342.4 262.3 108.2
Solubility (DMF, g/mL) 0.45 0.12 0.08
Decomposition Temp (°C) >300 120 80

Table 2. Catalytic Performance

Reaction This compound (Yield %) PPh₃ (Yield %) COD (Yield %)
Suzuki-Miyaura Coupling 92 78 N/A
Asymmetric Hydrogenation 89 (ee: 96%) 65 (ee: 40%) 55 (ee: 68%)

Research Findings and Functional Comparisons

  • Electronic Effects :
    this compound’s phosphine moiety donates electron density to the metal center, enhancing oxidative addition rates in cross-couplings. In contrast, COD’s π-backbonding dominates, favoring reductive elimination but limiting substrate scope .
  • Industrial Viability :
    this compound’s synthesis requires fewer steps (3 steps, 45% overall yield) compared to PPh₃ derivatives (5 steps, 30% yield), reducing production costs .
  • Environmental Impact : this compound exhibits lower heavy metal leaching (<0.1 ppm) in wastewater compared to PPh₃-based catalysts (2.3 ppm), aligning with green chemistry principles .

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